molecular formula C8H6Br2F3NO3S B2430923 2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate CAS No. 200876-80-8

2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate

Cat. No.: B2430923
CAS No.: 200876-80-8
M. Wt: 413
InChI Key: HAWMHKXJJFZLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate is a chemical compound with the molecular formula C8H6Br2F3NO3S and a molecular weight of 413.009 g/mol . This compound is known for its unique structure, which includes trifluoroethyl, amino, dibromo, and benzenesulfonate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate typically involves the reaction of 4-amino-3,5-dibromobenzenesulfonyl chloride with 2,2,2-trifluoroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate is unique due to the presence of both trifluoroethyl and dibromo groups, which can impart distinct chemical and physical properties. The bromine atoms can participate in various coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,2,2-trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F3NO3S/c9-5-1-4(2-6(10)7(5)14)18(15,16)17-3-8(11,12)13/h1-2H,3,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWMHKXJJFZLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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